N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide
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Overview
Description
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a pyridazinylphenyl group, which is further substituted with a 4-methylpiperazinyl moiety. The intricate structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinylphenyl intermediate, which is then coupled with the naphthamide moiety. The key steps include:
Formation of the pyridazinylphenyl intermediate: This involves the reaction of 4-methylpiperazine with a pyridazine derivative under controlled conditions.
Coupling reaction: The pyridazinylphenyl intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: The compound’s unique structure allows it to be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it effective against Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-naphthamide
- N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-1-naphthamide is unique due to its specific substitution pattern and the presence of the naphthamide core. This structural uniqueness allows it to interact with a different set of biological targets compared to its analogs, potentially leading to distinct pharmacological profiles and applications.
Properties
IUPAC Name |
N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-30-14-16-31(17-15-30)25-13-12-24(28-29-25)20-8-4-9-21(18-20)27-26(32)23-11-5-7-19-6-2-3-10-22(19)23/h2-13,18H,14-17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDLARFNLRVKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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